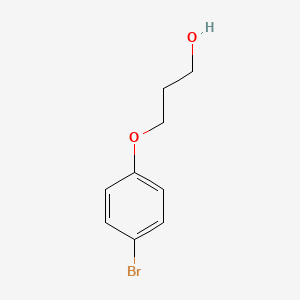

3-(4-Bromophenoxy)propan-1-ol

Description

The exact mass of the compound 3-(4-Bromophenoxy)propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Bromophenoxy)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenoxy)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKPRUNICVIARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596034 | |

| Record name | 3-(4-Bromophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67900-64-5 | |

| Record name | 3-(4-Bromophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-4-BROMOPHENOXY PROPAN-1-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromophenoxy)propan-1-ol (CAS 67900-64-5): Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(4-Bromophenoxy)propan-1-ol, a versatile chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights for researchers, scientists, and professionals in drug development. We will delve into its synthesis, analytical characterization, and crucially, its potential as a precursor for pharmacologically active molecules, particularly in the realm of beta-adrenergic receptor antagonists.

Core Molecular Profile and Physicochemical Properties

3-(4-Bromophenoxy)propan-1-ol is an aromatic ether bearing a terminal alcohol functionality. This bifunctional nature—a stable brominated aromatic ring and a reactive primary alcohol—makes it a valuable building block in multi-step organic synthesis. The presence of the bromine atom offers a site for further cross-coupling reactions, while the hydroxyl group is readily converted into other functional groups or used for ester or ether linkages.

Table 1: Physicochemical Properties of 3-(4-Bromophenoxy)propan-1-ol

| Property | Value | Source(s) |

| CAS Number | 67900-64-5 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Melting Point | 36-37 °C | N/A |

| Boiling Point | 206 °C at 48 Torr | N/A |

| Appearance | Off-white to white solid or colorless liquid | N/A |

| SMILES | C1=CC(=CC=C1OCCCO)Br | [2] |

| InChIKey | PFKPRUNICVIARC-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Mechanistic Insight

The most common and efficient synthesis of 3-(4-Bromophenoxy)propan-1-ol is achieved via the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Reaction Scheme

The synthesis begins with the deprotonation of 4-bromophenol by a suitable base, typically a weak inorganic base like potassium carbonate (K₂CO₃), to form the potassium 4-bromophenoxide salt. This nucleophile then reacts with a protected 3-halopropanol. A common choice is 3-bromo-1-(tetrahydropyran-2-yloxy)propane, where the tetrahydropyranyl (THP) group serves as a protecting group for the primary alcohol, preventing it from interfering with the ether formation. The reaction is typically refluxed in an acetone solvent. Following the etherification, the THP protecting group is easily removed under mild acidic conditions, using an acid catalyst like p-toluenesulfonic acid (pTSA) in methanol, to yield the final product.

Caption: Synthetic workflow for 3-(4-Bromophenoxy)propan-1-ol.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

4-Bromophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

3-Bromo-1-(tetrahydropyran-2-yloxy)propane (1.1 eq)

-

Acetone, anhydrous

-

Methanol (MeOH)

-

p-Toluenesulfonic acid (pTSA) (catalytic amount, ~0.02 eq)

-

Diethyl ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

5N Sodium Hydroxide (NaOH)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Triethylamine (Et₃N)

Procedure:

-

Ether Formation: To a round-bottom flask equipped with a reflux condenser, add 4-bromophenol, potassium carbonate, and acetone. Stir the mixture. Add 3-bromo-1-(tetrahydropyran-2-yloxy)propane to the suspension.

-

Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature. Add diethyl ether and a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with 5N NaOH, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected ether.

-

Deprotection: Dissolve the crude product in methanol. Add a catalytic amount of pTSA and stir at room temperature for 2-4 hours (monitor by TLC).

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-(4-Bromophenoxy)propan-1-ol.

Analytical Characterization

While a comprehensive set of publicly available, experimentally-derived spectra for 3-(4-Bromophenoxy)propan-1-ol is limited, its structure allows for a reliable prediction of its key spectral features. These predictions are essential for reaction monitoring and quality control.

Table 2: Predicted Analytical Data for 3-(4-Bromophenoxy)propan-1-ol

| Technique | Predicted Features |

| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H ortho to Br), ~6.8 (d, 2H, Ar-H ortho to O), ~4.1 (t, 2H, -O-CH₂-), ~3.8 (t, 2H, -CH₂-OH), ~2.0 (quintet, 2H, -CH₂-CH₂-CH₂-), ~1.5-2.0 (br s, 1H, -OH). Note: The hydroxyl proton is exchangeable and its shift can vary. |

| ¹³C NMR | δ (ppm): ~158 (Ar C-O), ~132 (Ar C-H), ~116 (Ar C-H), ~113 (Ar C-Br), ~67 (-O-CH₂-), ~61 (-CH₂-OH), ~32 (-CH₂-CH₂-CH₂-). |

| FT-IR | ν (cm⁻¹): ~3350 (broad, O-H stretch), ~3050 (C-H stretch, aromatic), ~2940, 2870 (C-H stretch, aliphatic), ~1590, 1490 (C=C stretch, aromatic), ~1240 (C-O stretch, aryl ether), ~1040 (C-O stretch, primary alcohol), ~820 (para-substituted benzene). |

| Mass Spec (EI) | m/z: Predicted molecular ion peaks at 230/232 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments would likely arise from cleavage of the propanol side chain and the aromatic ring. |

Applications in Drug Discovery: A Gateway to Beta-Blockers

The core value of 3-(4-Bromophenoxy)propan-1-ol lies in its utility as a scaffold for more complex molecules. Its structure is highly reminiscent of the aryloxypropanolamine core found in a major class of cardiovascular drugs known as beta-blockers (β-blockers). These drugs are antagonists of β-adrenergic receptors and are widely used to manage conditions like hypertension, angina, and cardiac arrhythmias.[4][5]

Hypothetical Synthesis of a Beta-Blocker Analog

The following workflow illustrates how 3-(4-Bromophenoxy)propan-1-ol can be elaborated into a potential beta-blocker. This process involves converting the terminal alcohol into a better leaving group, followed by nucleophilic substitution with an appropriate amine.

Caption: Plausible synthetic route to a beta-blocker analog.

Step-by-Step Protocol for Mesylation

This protocol describes the conversion of the alcohol to a mesylate, a common strategy to create an excellent leaving group for subsequent SN2 reactions.[6][7]

Materials:

-

3-(4-Bromophenoxy)propan-1-ol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) (1.5 eq)

-

Methanesulfonyl Chloride (MsCl) (1.2 eq)

Procedure:

-

Dissolve 3-(4-Bromophenoxy)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add methanesulfonyl chloride dropwise, ensuring the temperature remains at 0 °C.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step with or without further purification.

The subsequent reaction with an amine, such as isopropylamine, would typically be carried out in a polar solvent and may require elevated temperatures to drive the SN2 reaction to completion, yielding the target beta-blocker analog.

Biological Significance of Bromophenol Derivatives

While 3-(4-Bromophenoxy)propan-1-ol itself is not known to be biologically active, the broader class of bromophenols, which are natural products found in marine algae, exhibit a wide range of interesting biological activities. These include antioxidant, anticancer, and enzyme inhibitory effects.[8][9] Specifically, synthetic bromophenol derivatives have shown potent inhibitory activity against cholinesterases, suggesting potential applications in neurodegenerative disease research.[2] This provides a strong rationale for using scaffolds like 3-(4-Bromophenoxy)propan-1-ol to generate libraries of novel compounds for biological screening.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3-(4-Bromophenoxy)propan-1-ol. It is advisable to consult the full Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

3-(4-Bromophenoxy)propan-1-ol (CAS 67900-64-5) is a strategically important intermediate in synthetic organic chemistry. Its straightforward synthesis via Williamson etherification and its aryloxypropanolamine-like structure make it an ideal starting point for the synthesis of potential beta-blocker candidates and other biologically active molecules. While detailed public data on this specific compound is sparse, its chemical logic and structural similarity to well-known pharmacophores underscore its value to the drug discovery and development community. This guide provides the foundational knowledge and procedural insights necessary for its effective utilization in a research setting.

References

- Wiley-VCH. (2007). Supporting Information.

- BenchChem. (n.d.). 1H and 13C NMR spectral data of 3-Bromo(2H_6_)propan-1-ol.

- PubChemLite. (n.d.). 3-(4-bromophenoxy)propan-1-ol (C9H11BrO2).

- Cui, H., et al. (2022).

- MySkinRecipes. (n.d.). 3-(4-Bromophenoxy)propan-1-ol.

- Kucukislamoglu, M., et al. (2016). Synthesis and paroxonase activities of novel bromophenols. PubMed.

- BenchChem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.

- Wikipedia. (n.d.). Discovery and development of beta-blockers.

- D'Silva, C., et al. (1986). Synthesis and pharmacology of potential beta-blockers. PubMed.

- Vorobyev, S. V., et al. (2021). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.

- CAS. (n.d.). Patent kind codes for CAS basic and patent family members.

- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.

- Organic Syntheses. (n.d.). methanesulfonyl chloride.

- CAS. (n.d.). U.S. National Patent Classifications Used by CAS.

- New Drug Approvals. (n.d.). Viloxazine.

- Metin, B. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods.

- Google Patents. (n.d.). WO2023248154A1 - Process for the preparation of viloxazine hydrochloride.

- PrepChem.com. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol.

Sources

- 1. 3-(4-溴苯氧基)丙烷-1-醇_分子量_结构式_性质_CAS号【67900-64-5】_化源网 [chemsrc.com]

- 2. PubChemLite - 3-(4-bromophenoxy)propan-1-ol (C9H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. 3-(4-Bromophenyl)propan-1-ol|lookchem [lookchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. china.guidechem.com [china.guidechem.com]

- 8. 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(4-BROMO-PHENYL)-PROPAN-1-OL | 25574-11-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenoxy)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(4-Bromophenoxy)propan-1-ol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary focus is on the Williamson ether synthesis, detailing its mechanistic underpinnings, experimental protocols, and strategic optimizations. Alternative routes, such as the Mitsunobu reaction, are also explored to provide a comparative perspective for process development and scale-up. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical, and scientifically grounded resource for the synthesis of this important building block.

Introduction and Strategic Importance

3-(4-Bromophenoxy)propan-1-ol is a bifunctional organic molecule featuring a brominated aromatic ring and a primary alcohol. This unique combination of functional groups makes it a versatile precursor for introducing the 4-bromophenoxy moiety into more complex target molecules. The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the hydroxyl group allows for esterification, etherification, or conversion to other functional groups. Its utility is most pronounced in the synthesis of bioactive compounds where the ether linkage and substituted phenyl ring are common pharmacophores.

The core challenge in synthesizing this molecule lies in the selective formation of the ether bond without undesirable side reactions. This guide will dissect the most reliable and field-proven methods to achieve this transformation efficiently and with high purity.

The Cornerstone Approach: Williamson Ether Synthesis

The most prevalent and industrially relevant method for preparing 3-(4-Bromophenoxy)propan-1-ol is the Williamson ether synthesis. This reaction, first developed in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is a cornerstone of C-O bond formation in organic chemistry.[3][4]

Mechanistic Rationale and Component Selection

The SN2 mechanism involves the backside attack of a nucleophile on an electrophilic carbon, resulting in the displacement of a leaving group and an inversion of stereochemistry if the carbon is chiral.[2][5] For the synthesis of our target molecule, the key components are:

-

The Nucleophile: The 4-bromophenoxide anion, generated in situ from 4-bromophenol. Phenols are more acidic than aliphatic alcohols, allowing for deprotonation with moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[6]

-

The Electrophile: A three-carbon chain with a good leaving group. 3-Bromo-1-propanol or 3-chloro-1-propanol are common choices.[7] The alkyl halide must be primary or methyl for optimal results; secondary and tertiary halides tend to undergo elimination (E2) as a competing side reaction.[4]

-

The Base: A base is required to deprotonate the 4-bromophenol. For aryl ethers, bases such as NaOH, KOH, or K₂CO₃ are effective.[8] K₂CO₃ is often preferred in lab-scale syntheses due to its ease of handling and removal by filtration.

-

The Solvent: Dipolar aprotic solvents like acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.[5][8]

Field-Proven Experimental Protocols

Two primary protocols based on the Williamson synthesis are presented. The choice between them depends on the required scale, purity, and the potential for side reactions.

Protocol 1: Direct One-Pot Synthesis

This is the most straightforward approach.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone or DMF (approx. 10 mL per gram of phenol).

-

Stir the suspension and add 3-bromo-1-propanol (1.1 eq.) dropwise.

-

Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is suitable) and maintain for 4-8 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify via silica gel column chromatography if necessary.

Protocol 2: Optimized Synthesis via a Protected Intermediate

A significant challenge in the direct synthesis is the potential for the hydroxyl group of 3-bromo-1-propanol to act as a nucleophile, leading to oligomerization or other byproducts. To circumvent this, the hydroxyl group can be temporarily protected. The tetrahydropyranyl (THP) ether is a common and effective choice. This refined, two-step approach often leads to higher yields and purity.[9]

Methodology:

-

Step A: Williamson Ether Synthesis with Protected Alcohol

-

Combine 4-bromophenol (1.0 eq.), K₂CO₃ (1.2 eq.), and 3-bromo-1-(tetrahydropyran-2-yloxy)propane (1.1 eq.) in acetone.[9]

-

Reflux the mixture for an extended period (24-48 hours), monitoring by TLC.[9]

-

Perform an aqueous workup: add diethyl ether and a saturated aqueous solution of NH₄Cl. Separate the layers.[9]

-

Wash the ether layer with dilute NaOH, dry over Na₂SO₄, and concentrate to yield the crude THP-protected intermediate.[9]

-

-

Step B: Deprotection

-

Dissolve the crude intermediate from Step A in methanol (MeOH).

-

Add a catalytic amount of p-toluenesulfonic acid (pTSA) (approx. 0.05 eq.).[9]

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).[9]

-

Quench the reaction by adding a small amount of a base like triethylamine (Et₃N) to neutralize the pTSA.[9]

-

Concentrate the mixture under reduced pressure to afford the crude 3-(4-Bromophenoxy)propan-1-ol. Further purification can be performed if needed.

-

Comparative Analysis of Synthetic Pathways

| Feature | Protocol 1: Direct Synthesis | Protocol 2: Protected Synthesis | Protocol 3: Mitsunobu Reaction |

| Core Reagents | 4-Bromophenol, 3-Halo-1-propanol, Base (e.g., K₂CO₃) | 4-Bromophenol, Protected 3-Halo-1-propanol, Base, Deprotection Agent (e.g., pTSA) | 4-Bromophenol, 1,3-Propanediol, PPh₃, DEAD/DIAD |

| Number of Steps | One synthetic step | Two synthetic steps | One synthetic step |

| Typical Conditions | Elevated temperature (reflux) | Reflux followed by room temp. | Mild (0°C to room temp.) |

| Pros | Fewer steps, operationally simpler, cost-effective reagents. | Higher yields, cleaner reaction profile, fewer side products.[9] | Very mild conditions, useful for sensitive substrates, proceeds with inversion of stereochemistry.[10][11] |

| Cons | Potential for side reactions (e.g., oligomerization), may require more rigorous purification. | Additional protection/deprotection steps add time and cost. | Stoichiometric amounts of expensive reagents (PPh₃, DEAD), generates triphenylphosphine oxide byproduct which can be difficult to remove.[12] |

An Alternative Strategy: The Mitsunobu Reaction

For substrates that are sensitive to the basic and high-temperature conditions of the Williamson synthesis, the Mitsunobu reaction offers a powerful alternative.[13] This reaction converts a primary or secondary alcohol into various functional groups, including ethers, under exceptionally mild, redox-neutral conditions.[14]

To synthesize 3-(4-Bromophenoxy)propan-1-ol, one would react 1,3-propanediol with 4-bromophenol.

Mechanism Insight: The reaction is initiated by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD). These reagents combine to activate the alcohol (in this case, one of the hydroxyls on 1,3-propanediol), converting it into a good leaving group. The phenoxide, acting as the nucleophile, can then displace it in an SN2 fashion.[10] A key challenge here is the lack of regioselectivity with a symmetric diol, which would lead to a mixture of products and require extensive purification. Therefore, this route is less common for this specific target but remains a vital tool in the synthetic chemist's arsenal for more complex molecules.

Purification and Characterization

Regardless of the synthetic route, the final product typically requires purification.

-

Aqueous Workup: Essential for removing inorganic salts, the base, and water-soluble impurities.

-

Column Chromatography: Silica gel chromatography is the standard method for purifying the crude product. A solvent system of ethyl acetate and hexanes is commonly employed to separate the desired product from unreacted starting materials and byproducts.

-

Characterization: The identity and purity of 3-(4-Bromophenoxy)propan-1-ol are confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups (O-H stretch, C-O ether stretch, aromatic C-H bends).

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

Conclusion

The synthesis of 3-(4-Bromophenoxy)propan-1-ol is most reliably and efficiently achieved via the Williamson ether synthesis. For laboratory-scale and general purposes, a direct, one-pot reaction between 4-bromophenol and 3-bromo-1-propanol provides a straightforward route. For syntheses demanding higher purity and yield, employing a protecting group strategy for the propanol hydroxyl group is a superior, field-proven method that minimizes side reactions. While the Mitsunobu reaction presents a mechanistically distinct and milder alternative, its application for this specific target is limited by cost and selectivity concerns. The choice of pathway should be guided by the specific requirements of the project, including scale, cost, purity, and available resources.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-bromophenoxy)propan-1-ol (C9H11BrO2). Retrieved from [Link]

-

Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]

-

LookChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(4-Bromophenoxy)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]

-

UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

- 1. 3-(4-Bromophenoxy)propan-1-ol [myskinrecipes.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

- 9. prepchem.com [prepchem.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. byjus.com [byjus.com]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

"3-(4-Bromophenoxy)propan-1-ol" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Bromophenoxy)propan-1-ol

Preamble: Navigating Data Scarcity with Predictive Spectroscopy

In the landscape of chemical research and drug development, the comprehensive characterization of novel or sparsely documented molecules is paramount. 3-(4-Bromophenoxy)propan-1-ol (CAS No. 67900-64-5) represents such a compound—a molecule with clear synthetic utility but for which a complete, publicly available set of experimental spectroscopic data is not readily found.[1] This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, the objective is not merely to present data but to provide a robust framework for understanding what the spectral data should look like and, more importantly, why.

This document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of 3-(4-Bromophenoxy)propan-1-ol. These predictions are grounded in the analysis of its structural motifs: a 1,4-disubstituted (para) aromatic ring, an aryl ether linkage, a propyl chain, and a primary alcohol. By dissecting these components, we can construct a detailed and scientifically rigorous analytical profile. This guide is intended to serve as a benchmark for researchers who synthesize this compound, enabling them to validate their experimental findings against a theoretically sound model.

Molecular Structure and Analytical Overview

Before delving into individual spectroscopic techniques, it is essential to visualize the molecule's structure and identify the key features that will govern its spectral output.

Caption: Molecular structure of 3-(4-Bromophenoxy)propan-1-ol.

The key analytical questions to be addressed are:

-

NMR: How do the electronegative ether oxygen and the bromine atom influence the chemical shifts of the aliphatic and aromatic protons and carbons? What spin-spin coupling patterns will be observed?

-

IR: What are the characteristic vibrational frequencies for the O-H, C-O, C-H (aliphatic and aromatic), and C-Br bonds?

-

MS: What is the expected molecular ion peak, considering the isotopic abundance of bromine? What are the most probable fragmentation pathways?

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Bromophenoxy)propan-1-ol, we predict distinct signals for each unique proton and carbon environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show four primary signals: two from the aromatic protons and two from the aliphatic chain, in addition to the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.40 | Doublet (d) | 2H | H-6', H-8' | These protons are ortho to the bromine atom. Bromine's deshielding effect through induction and weak resonance places these protons downfield. They will appear as a doublet due to coupling with H-5' and H-9'. |

| ~ 6.85 | Doublet (d) | 2H | H-5', H-9' | These protons are ortho to the electron-donating ether oxygen, which strongly shields them via resonance, shifting them significantly upfield relative to benzene (7.34 ppm). They appear as a doublet due to coupling with H-6' and H-8'. |

| ~ 4.10 | Triplet (t) | 2H | H-1 | These protons are adjacent to the ether oxygen, which is strongly deshielding, thus they appear at a lower field compared to the other aliphatic protons. The signal is split into a triplet by the adjacent H-2 methylene group. |

| ~ 3.85 | Triplet (t) | 2H | H-3 | These protons are adjacent to the hydroxyl group's oxygen, which is also deshielding. Their signal is split into a triplet by the H-2 methylene group. Note: This signal may appear as a quartet if coupling to the OH proton is observed. |

| ~ 2.05 | Quintet (p) | 2H | H-2 | This central methylene group is coupled to two adjacent methylene groups (H-1 and H-3), resulting in a quintet (or pentet). It is the most upfield of the propyl chain signals as it is furthest from the deshielding oxygen atoms. |

| Variable (~1.5-3.0) | Singlet (s, broad) | 1H | OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to hydrogen bonding and chemical exchange, and typically does not couple with adjacent protons. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 157.5 | C-4' | This is the aromatic carbon directly attached to the ether oxygen (ipso-carbon). The oxygen's strong electron-donating resonance effect deshields this carbon significantly. |

| ~ 132.5 | C-6', C-8' | These aromatic carbons are ortho to the bromine and meta to the ether oxygen. They are deshielded by the inductive effect of bromine. |

| ~ 116.5 | C-5', C-9' | These aromatic carbons are meta to the bromine and ortho to the highly shielding ether oxygen. They are expected to be the most upfield of the aromatic signals. |

| ~ 114.0 | C-7' | This is the aromatic carbon bonded to bromine (ipso-carbon). Its chemical shift is significantly influenced by the heavy halogen atom. |

| ~ 67.0 | C-1 | This aliphatic carbon is directly attached to the deshielding ether oxygen, placing it significantly downfield. |

| ~ 61.5 | C-3 | This aliphatic carbon is bonded to the hydroxyl group's oxygen, also causing a downfield shift, characteristic of primary alcohols. |

| ~ 30.0 | C-2 | Being a simple alkyl carbon beta to two oxygen atoms, this carbon is the most shielded of the propyl chain and will appear furthest upfield. |

Experimental Protocol for NMR Data Acquisition

This standardized protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of 3-(4-Bromophenoxy)propan-1-ol in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize spectral resolution, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as needed to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS peak to 0.00 ppm for ¹H and the residual CHCl₃ peak to 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H, C-H, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) | The broadness of this peak is a classic indicator of intermolecular hydrogen bonding in the alcohol functional group. |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | These absorptions are characteristic of sp² C-H bonds on the benzene ring. |

| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) | These peaks arise from the symmetric and asymmetric stretching of the sp³ C-H bonds in the propyl chain. |

| 1585, 1485 | Strong | C=C stretch (aromatic ring) | These two sharp bands are characteristic of the benzene ring skeletal vibrations. |

| 1240 | Strong | C-O-C stretch (asymmetric, aryl-alkyl ether) | The asymmetric stretch of an aryl ether is typically very strong and appears in this region, serving as a key diagnostic peak. |

| 1040 | Strong | C-O stretch (primary alcohol) | This strong absorption corresponds to the stretching vibration of the C-O bond of the primary alcohol. |

| 825 | Strong | C-H bend (para-disubstituted) | A strong out-of-plane bending vibration in this region is highly characteristic of 1,4-disubstituted aromatic rings. |

| 650 - 550 | Medium | C-Br stretch | The vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of liquids and solids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place one to two drops of liquid 3-(4-Bromophenoxy)propan-1-ol directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation.

| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment | Rationale |

| 230 / 232 | High | [M]⁺, Molecular Ion | The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This is the most definitive feature of the spectrum. |

| 173 / 175 | High | [M - C₃H₇O]⁺ | Cleavage of the ether bond with charge retention on the aromatic portion results in the stable 4-bromophenoxy cation. This is a very common pathway for aryl ethers. |

| 155 / 157 | Medium | [M - HBr]⁺ | Loss of HBr from the molecular ion is a possible rearrangement and fragmentation pathway. |

| 201 / 203 | Low | [M - C₂H₅]⁺ | Alpha-cleavage next to the hydroxyl group, with loss of an ethyl radical. |

| 59 | Medium | [C₃H₇O]⁺ | Cleavage of the ether bond with charge retention on the aliphatic portion. |

| 31 | Medium | [CH₂OH]⁺ | Alpha-cleavage next to the hydroxyl group, resulting in the stable hydroxymethyl cation. A common fragment for primary alcohols. |

Visualization of Key Fragmentation Pathways

Caption: Predicted major EI fragmentation pathways for the molecule.

Experimental Protocol for GC-MS Data Acquisition

This protocol couples Gas Chromatography (GC) for separation with MS for detection.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Injection: 1 µL injection with a split ratio of 50:1.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 30 to 350.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the spectrum to library data if available.

Conclusion and Validation

This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectra of 3-(4-Bromophenoxy)propan-1-ol. The causality behind each predicted spectral feature has been explained, linking molecular structure to spectroscopic output. The detailed experimental protocols offer a standardized approach for any researcher seeking to acquire and validate this data. The true value of this document lies in its utility as a predictive tool and a benchmark for empirical verification, embodying the principle that a deep understanding of spectroscopic fundamentals can illuminate the path even when direct experimental evidence is not yet in the public domain.

References

-

Chemcas. Cas no 67900-64-5 (3-(4-Bromophenoxy)propan-1-ol). [Link]

-

MySkinRecipes. 3-(4-Bromophenoxy)propan-1-ol. [Link]

-

Doc Brown's Chemistry. H-1 NMR spectrum of propan-1-ol. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]

-

PrepChem.com. Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-(4-Bromophenoxy)propan-1-ol

Introduction

3-(4-Bromophenoxy)propan-1-ol is an aromatic ether containing a terminal alcohol functional group. Its molecular structure, featuring a brominated phenyl ring linked via an ether bond to a propanol moiety, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of both a polar hydroxyl group and a nonpolar bromophenyl group imparts a distinct physicochemical profile that governs its behavior in various chemical processes.

This technical guide provides a comprehensive overview of the methodologies for determining two critical physical properties of 3-(4-Bromophenoxy)propan-1-ol: its melting point and solubility. A thorough understanding of these properties is paramount for researchers and drug development professionals in designing synthetic routes, developing purification strategies, and formulating final products. While specific experimental values for this compound are not widely published, this document outlines the rigorous experimental protocols required for their determination, grounded in established principles of physical organic chemistry.

Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides valuable insights into its identity and purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid state. Impurities tend to depress and broaden this melting range, making its determination a crucial first step in characterization.[1]

Quantitative Data Summary

| Parameter | Observed Value |

| Melting Range | To be determined (°C) |

| Purity Indication | To be determined (Sharp/Broad) |

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of an organic solid is the capillary method.[3] This technique involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range of melting.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 3-(4-Bromophenoxy)propan-1-ol is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

-

Tamp the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[3][4]

-

Gently tap the capillary tube to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Begin heating the block at a moderate rate to quickly approximate the melting point.

-

Once the approximate range is known, allow the apparatus to cool and repeat the measurement with a fresh sample.

-

This time, heat the block rapidly to about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[5]

-

-

Data Interpretation:

Causality Behind Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Understanding Intermolecular Interactions

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7] The structure of 3-(4-Bromophenoxy)propan-1-ol, with its polar hydroxyl group and a larger, non-polar bromophenyl moiety, suggests a nuanced solubility profile.

Predicted and Experimental Solubility

The solubility of 3-(4-Bromophenoxy)propan-1-ol in various solvents can be predicted based on its structure and then confirmed experimentally.

| Solvent | Polarity | Predicted Solubility | Experimental Observation |

| Water | High | Sparingly soluble to insoluble | To be determined |

| Methanol | High | Soluble | To be determined |

| Dichloromethane | Medium | Soluble | To be determined |

| Hexane | Low | Insoluble | To be determined |

| 5% aq. NaOH | High (Basic) | Insoluble (no acidic proton) | To be determined |

| 5% aq. HCl | High (Acidic) | Insoluble (no basic site) | To be determined |

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to qualitative solubility testing provides valuable information about the functional groups present in a molecule.[8]

Step-by-Step Methodology:

-

General Procedure:

-

In a small test tube, add approximately 25 mg of 3-(4-Bromophenoxy)propan-1-ol.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

-

Observe whether the solid dissolves completely. If it does, the compound is classified as soluble. If any solid remains, it is insoluble.

-

-

Solvent Selection and Interpretation:

-

Water: The solubility in water indicates the presence of polar functional groups capable of hydrogen bonding. Given the size of the non-polar aromatic ring, solubility is likely limited.[8]

-

Common Organic Solvents: Testing in a range of organic solvents with varying polarities (e.g., methanol, dichloromethane, hexane) will establish its general solubility profile.

-

Aqueous Acid/Base:

-

Testing in 5% aqueous HCl can indicate the presence of a basic functional group (like an amine).[9] 3-(4-Bromophenoxy)propan-1-ol is not expected to be soluble.

-

Testing in 5% aqueous NaOH can indicate the presence of an acidic functional group (like a carboxylic acid or phenol).[6][9] The alcohol in 3-(4-Bromophenoxy)propan-1-ol is not acidic enough to react with NaOH, so it is expected to be insoluble.

-

-

Causality Behind Experimental Choices:

-

Systematic Solvent Progression: By testing solubility in a series of solvents with different properties (polarity, pH), a comprehensive profile of the compound's intermolecular forces can be established.

-

Acid/Base Testing: This is a powerful tool for identifying acidic or basic functional groups, which can ionize to form more soluble salts.

Workflow for Solubility Determination

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

The determination of the melting point and solubility profile of 3-(4-Bromophenoxy)propan-1-ol are essential for its effective utilization in research and development. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data. A sharp melting point will serve as a key indicator of purity, while a comprehensive solubility profile will inform decisions regarding reaction conditions, purification techniques such as recrystallization and chromatography, and formulation strategies. By adhering to these systematic methodologies, researchers can ensure the quality of their materials and the success of their scientific endeavors.

References

- Melting point determination. (n.d.).

- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1: Melting-point Determinations. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- experiment (1) determination of melting points. (2021).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- 3-(4-Bromophenoxy)propan-1-ol. (n.d.). MySkinRecipes.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. 3-(4-Bromophenoxy)propan-1-ol [myskinrecipes.com]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Starting Materials and Synthesis of 3-(4-Bromophenoxy)propan-1-ol

Executive Summary: 3-(4-Bromophenoxy)propan-1-ol is a valuable chemical intermediate primarily utilized in the synthesis of diverse pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a functionalizable bromophenoxy group and a terminal hydroxyl moiety, makes it a versatile building block for developing complex molecules with potential biological activity.[1] This guide provides an in-depth analysis of the starting materials and the most efficient synthetic methodology for its preparation. The core of this synthesis is the Williamson ether synthesis, a robust and well-established reaction. This document will dissect the roles and properties of the key starting materials—4-bromophenol and a suitable 3-halopropanol—and provide a validated, step-by-step protocol for researchers and drug development professionals.

Introduction: The Strategic Importance of 3-(4-Bromophenoxy)propan-1-ol

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount. 3-(4-Bromophenoxy)propan-1-ol serves as a critical bifunctional linker. The bromo-substituent on the aromatic ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of molecular complexity. Simultaneously, the terminal primary alcohol offers a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This dual functionality makes it an indispensable precursor in the development of novel compounds targeting specific biological receptors or enzymes.[1]

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and industrially scalable approach to synthesizing 3-(4-Bromophenoxy)propan-1-ol is the Williamson ether synthesis.[2][3] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] The retrosynthetic disconnection of the target molecule's ether bond logically identifies the two primary starting materials: a phenoxide component and a three-carbon electrophile.

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes that the synthesis involves a nucleophilic substitution (SN2) reaction between the 4-bromophenoxide ion and a 3-halopropan-1-ol.[2]

In-Depth Analysis of Starting Materials

The success of the synthesis hinges on the quality and appropriate selection of the two core reactants.

The Aryl Precursor: 4-Bromophenol

-

Role: 4-Bromophenol serves as the source of the aromatic core of the target molecule. Its phenolic hydroxyl group is acidic enough (pKa ≈ 9.17) to be readily deprotonated by a suitable base, forming the potent 4-bromophenoxide nucleophile.[4]

-

Physicochemical Properties: It is a solid at room temperature with a melting point of approximately 66°C.[4] It is freely soluble in common organic solvents like acetone, ether, and alcohols.[4]

-

Causality of Choice: The electron-withdrawing nature of the bromine atom slightly increases the acidity of the phenolic proton compared to phenol itself, facilitating its deprotonation. The bromine atom is also a stable and predictable functional group for subsequent chemical modifications.

The Alkyl Precursor: 3-Halopropan-1-ols

-

Role: This reagent provides the three-carbon aliphatic chain and the terminal hydroxyl group. It acts as the electrophile in the SN2 reaction.

-

Comparative Analysis (3-bromo- vs. 3-chloro-1-propanol):

-

Reactivity: The choice of the halogen is critical as it functions as the leaving group. Bromide is a superior leaving group to chloride due to its larger ionic radius and lower basicity. Consequently, 3-bromo-1-propanol will typically react faster and under milder conditions than 3-chloropropanol.[5]

-

Availability and Cost: 3-chloropropanol is sometimes more readily available or cost-effective, which may be a consideration for large-scale industrial synthesis.[6] However, for laboratory-scale synthesis focused on efficiency, 3-bromo-1-propanol is the preferred reagent.

-

-

Expert Insight—The Need for Hydroxyl Protection: A potential side reaction is the self-condensation of the 3-halopropanol or its reaction with the newly formed product's alcohol. To ensure a clean and high-yielding reaction, especially on a larger scale, the hydroxyl group of the 3-halopropanol can be protected. A common strategy involves using a tetrahydropyranyl (THP) protecting group.[7] The protected reagent, 3-bromo-1-(tetrahydropyran-2-yloxy)propane, is reacted with 4-bromophenol, and the THP group is subsequently removed under mild acidic conditions (e.g., using p-toluenesulfonic acid) in a separate step.[7] This approach, while adding a step, often simplifies purification and improves overall yield.

Validated Synthetic Protocol: A Williamson Ether Synthesis Approach

This protocol describes a reliable method for the synthesis of 3-(4-Bromophenoxy)propan-1-ol.

Principle and Mechanism

The reaction proceeds via a classic SN2 mechanism. The 4-bromophenoxide ion, generated in situ, performs a backside attack on the carbon atom bonded to the halogen in 3-bromo-1-propanol. This concerted, single-step process results in the inversion of stereochemistry at the electrophilic carbon (though not relevant here as the carbon is achiral) and the displacement of the bromide ion.[2]

Detailed Step-by-Step Experimental Protocol

Reagents:

-

4-Bromophenol

-

3-Bromo-1-propanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl Acetate

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the suspension, add 3-bromo-1-propanol (1.1 eq) to the flask.

-

Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-bromophenol is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and inorganic salts and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure 3-(4-Bromophenoxy)propan-1-ol.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis.

Key Reaction Parameters and Optimization

-

Choice of Base: While strong bases like sodium hydroxide can be used, they often require a phase-transfer catalyst to be effective.[8][9][10] A weaker, solid base like potassium carbonate is often preferred in a polar aprotic solvent like acetone or acetonitrile.[3][7] It is easily filtered off post-reaction and is sufficiently basic to deprotonate the phenol without causing unwanted side reactions.

-

Solvent System: Polar aprotic solvents (acetone, DMF, acetonitrile) are ideal for SN2 reactions.[3] They solvate the cation (K⁺) while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity.

-

Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate.

Data Summary: Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromophenol | 106-41-2 | C₆H₅BrO | 173.01 | 66.4 | 238 |

| 3-Bromo-1-propanol | 627-18-9 | C₃H₇BrO | 138.99 | -58 | 164-166 |

| 3-(4-Bromophenoxy)propan-1-ol | 67900-64-5 | C₉H₁₁BrO₂ | 231.09 | N/A | N/A |

Data sourced from PubChem and MySkinRecipes.[1][4]

Conclusion

The synthesis of 3-(4-Bromophenoxy)propan-1-ol is most effectively achieved via the Williamson ether synthesis. The judicious selection of starting materials is critical for a successful outcome. 4-Bromophenol is the definitive aryl precursor, while 3-bromo-1-propanol is the recommended alkylating agent due to the superior leaving group ability of bromide. For syntheses where purity and yield are paramount, protection of the hydroxyl group on the 3-bromo-1-propanol should be considered. By following the validated protocol and understanding the key reaction parameters outlined in this guide, researchers can reliably produce this important chemical intermediate for applications in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

-

Edubirdie. Williamson Ether Synthesis Lab 3. Available at: [Link]

-

Williamson Ether Synthesis. YouTube, May 26, 2020. Available at: [Link]

-

Williamson Ether Synthesis. YouTube, October 20, 2020. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. October 24, 2014. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

OUCI. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. 2021. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

-

MySkinRecipes. 3-(4-Bromophenoxy)propan-1-ol. Available at: [Link]

- Google Patents. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane.

-

Der Pharma Chemica. Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. 2022. Available at: [Link]

-

PubChem. 4-Bromophenol. Available at: [Link]

Sources

- 1. 3-(4-Bromophenoxy)propan-1-ol [myskinrecipes.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 3-(4-Bromophenoxy)propan-1-ol

This guide provides an in-depth technical overview of 3-(4-bromophenoxy)propan-1-ol, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical identity, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Chemical Identity and Nomenclature

The unequivocally recognized IUPAC name for this compound is 3-(4-bromophenoxy)propan-1-ol . While no common synonyms are widely established in the literature, it is identified across chemical databases by its CAS Number and structural representations.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(4-bromophenoxy)propan-1-ol | |

| CAS Number | 67900-64-5 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| SMILES | C1=CC(=CC=C1OCCCO)Br | |

| InChI | InChI=1S/C9H11BrO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |

| InChIKey | PFKPRUNICVIARC-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 3-(4-bromophenoxy)propan-1-ol are crucial for its application in synthesis, purification, and formulation. The data presented below is a consolidation of available information.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Solid | Based on typical properties of similar aromatic ethers. |

| Monoisotopic Mass | 229.99425 Da | |

| XlogP (predicted) | 2.3 | A measure of lipophilicity. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Synthesis and Mechanism

The synthesis of 3-(4-bromophenoxy)propan-1-ol is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-bromophenol acts as the nucleophile, attacking an electrophilic 3-halopropanol derivative.

A common laboratory-scale protocol involves the reaction of 4-bromophenol with a protected 3-bromopropanol, such as 3-bromo-1-(tetrahydropyran-2-yloxy)propane, in the presence of a weak base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone. The protecting group is subsequently removed to yield the final product.

Experimental Protocol: Synthesis of 3-(4-Bromophenoxy)propan-1-ol

This protocol is adapted from a standard laboratory procedure[2].

Step 1: Williamson Ether Synthesis

-

To a round-bottom flask, add 4-bromophenol (12.5 g), potassium carbonate (12 g), and 3-bromo-1-(tetrahydropyran-2-yloxy)propane (16 g) in acetone (120 mL).

-

Reflux the mixture for 48 hours. The causality for this prolonged heating is to ensure the reaction goes to completion, as the phenoxide is a relatively stable nucleophile.

-

After cooling, add diethyl ether (200 mL) and a saturated aqueous solution of ammonium chloride (100 mL) to quench the reaction and facilitate phase separation.

-

Separate the ether layer and wash it with 5N NaOH (50 mL) to remove any unreacted 4-bromophenol.

-

Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude protected product.

Step 2: Deprotection The deprotection of the tetrahydropyranyl (THP) ether is a standard procedure typically achieved by acidic hydrolysis (e.g., with dilute HCl in a protic solvent like methanol or ethanol). This step would follow the initial ether synthesis to yield the final product, 3-(4-bromophenoxy)propan-1-ol.

Caption: Synthetic workflow for 3-(4-bromophenoxy)propan-1-ol.

Applications in Research and Development

3-(4-Bromophenoxy)propan-1-ol is a valuable building block in organic synthesis, primarily due to its bifunctional nature. The presence of a primary alcohol and a bromo-aromatic group allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical and Agrochemical Synthesis: This compound serves as an intermediate in the creation of more complex molecules with potential biological activity.[1] The propanol side chain can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. The bromo-aromatic ring is amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships in drug discovery.[1]

-

Materials Science: The rigid aromatic core and the flexible propanol chain make it a candidate for the synthesis of liquid crystals and other advanced materials where molecular shape and polarity are key determinants of material properties.[1]

Caption: Potential synthetic pathways from 3-(4-bromophenoxy)propan-1-ol.

Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of 3-(4-bromophenoxy)propan-1-ol. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the region of δ 6.8-7.5 ppm), the two methylene groups of the propyl chain adjacent to the oxygen atoms (triplets around δ 4.0-4.2 ppm and δ 3.7-3.9 ppm), the central methylene group (a multiplet around δ 2.0-2.2 ppm), and the hydroxyl proton (a broad singlet which is D₂O exchangeable).

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals, including four signals for the aromatic carbons (with the carbon attached to bromine being significantly shielded), and three signals for the propyl chain carbons.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted m/z values for various adducts are available.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-O stretching bands for the ether and alcohol, and characteristic peaks for the aromatic C-H and C=C bonds.

Safety and Handling

-

Potential Hazards:

-

Eye Irritation: Alcohols can cause serious eye irritation or damage.

-

Skin Irritation: May cause skin irritation upon prolonged contact.

-

Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.

-

Toxicity: Brominated aromatic compounds can have varying levels of toxicity, and data for this specific compound is lacking. It should be handled as a potentially toxic substance.

-

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

References

-

PrepChem.com. Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Available at: [Link]

-

MySkinRecipes. 3-(4-Bromophenoxy)propan-1-ol. Available at: [Link]

-

PubChemLite. 3-(4-bromophenoxy)propan-1-ol (C9H11BrO2). Available at: [Link]

Sources

An In-Depth Technical Guide to 3-(4-Bromophenoxy)propan-1-ol: A Versatile Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of 3-(4-Bromophenoxy)propan-1-ol, a key building block for professionals in chemical research and drug development. We will delve into its core molecular attributes, synthesis, and critical applications, offering field-proven insights into its utility. It is crucial to distinguish this compound from its isomer, 3-(4-Bromophenyl)propan-1-ol, which possesses a different chemical structure and distinct applications.

Core Molecular Attributes

3-(4-Bromophenoxy)propan-1-ol is an aromatic ether that serves as a valuable intermediate in organic synthesis. Its structure, featuring a brominated phenyl ring connected to a propanol chain via an ether linkage, offers multiple sites for chemical modification. This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and advanced materials.[1]

The fundamental properties of 3-(4-Bromophenoxy)propan-1-ol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1] |

| CAS Number | 67900-64-5 | [1] |

| IUPAC Name | 3-(4-bromophenoxy)propan-1-ol | [2] |

| Canonical SMILES | C1=CC(=CC=C1OCCCO)Br | [2] |

| Monoisotopic Mass | 229.99425 Da | [2] |

| Storage Condition | Room temperature, sealed, dry | [1] |

Synthesis and Mechanistic Insights

The synthesis of 3-(4-Bromophenoxy)propan-1-ol is commonly achieved via a Williamson ether synthesis. This reliable and well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, 4-bromophenol is deprotonated by a weak base to form the corresponding phenoxide, which then acts as a nucleophile.

The choice of a protected propanol derivative, such as 3-bromo-1-(tetrahydropyran-2-yloxy)propane, is a critical experimental decision. The tetrahydropyranyl (THP) group serves as a protecting group for the hydroxyl functional group. This strategy prevents the alcohol from interfering with the primary reaction, thereby avoiding the formation of unwanted side products and increasing the overall yield of the desired ether. The protection is later removed under mild acidic conditions.

Caption: Reaction scheme for the synthesis of 3-(4-Bromophenoxy)propan-1-ol.

Applications in Research and Development

The utility of 3-(4-Bromophenoxy)propan-1-ol stems from its bifunctional nature, containing both a reactive bromine atom and a primary alcohol.

Pharmaceutical and Agrochemical Intermediate: This compound is primarily utilized as an intermediate for producing a wide array of pharmaceuticals and agrochemicals.[1] The bromine atom on the phenyl ring is particularly useful for downstream functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. This capability is invaluable in drug discovery efforts, where researchers aim to synthesize libraries of related compounds to screen for biological activity against specific enzymes or receptors.[1] While this specific molecule is a building block, related structures such as (S)-1-(3-bromophenyl)propan-1-ol are precursors for compounds targeting inflammatory diseases and cancer.[]

Material Science: Beyond life sciences, it serves as a precursor in the synthesis of liquid crystals and other advanced materials.[1] The rigid aromatic core and the flexible propanol chain contribute to the unique properties required for these applications.

The related isomer, 3-(4-bromophenyl)propan-1-ol, has been identified as a useful reagent in creating daphneolone derivatives that exhibit fungicidal properties, highlighting the importance of the bromophenylpropanol scaffold in various fields.[4][5]

Detailed Experimental Protocol: Synthesis

The following protocol is a self-validating system for the synthesis of 3-(4-Bromophenoxy)propan-1-ol, adapted from established methodologies.[6]

Materials and Equipment:

-

4-bromophenol (12.5 g)

-

Potassium carbonate (K₂CO₃, 12 g)

-

3-bromo-1-(tetrahydropyran-2-yloxy)propane (16 g)

-

Acetone (120 mL)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

5N Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Methanol (MeOH, 200 mL)

-

p-Toluenesulfonic acid (pTSA, 200 mg)

-

Triethylamine (Et₃N)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: Combine 4-bromophenol, K₂CO₃, and 3-bromo-1-(tetrahydropyran-2-yloxy)propane in 120 mL of acetone in a round-bottom flask.

-

Ether Synthesis: Heat the mixture to reflux and maintain for 48 hours with continuous stirring. The prolonged reflux ensures the reaction proceeds to completion.

-

Workup and Extraction: After cooling to room temperature, add 200 mL of Et₂O and 100 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the ether layer with 50 mL of 5N NaOH to remove any unreacted 4-bromophenol.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude THP-protected intermediate.

-

Deprotection: Dissolve the crude product in 200 mL of MeOH and add 200 mg of pTSA. Stir the solution at room temperature for 2 hours.

-

Quenching and Final Concentration: Quench the reaction by adding 0.5 mL of Et₃N to neutralize the acid. Concentrate the mixture under reduced pressure to yield the crude title compound.

-

Purification: Purify the crude product via flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure 3-(4-Bromophenoxy)propan-1-ol.